(S)-3-hydroxy-3-phenylpropanenitrile
Übersicht
Beschreibung
(S)-3-hydroxy-3-phenylpropanenitrile is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.177. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
(S)-3-Hydroxy-3-phenylpropanenitrile is used in chemoenzymatic synthesis processes. For example, it is involved in the synthesis of enantiomers of fluoxetine, tomoxetine, and nisoxetine, which are significant antidepressants. The process involves a lipase-mediated transesterification giving high yields and enantioselectivities (Kamal, Khanna, & Ramu, 2002).
Enzymatic Reduction at Low Temperatures
Baker's yeast-mediated reduction of 3-oxo-3-phenylpropanenitrile at low temperatures exclusively yields this compound. This method demonstrates the utility of low temperatures in improving yeast selectivity (Florey, Smallridge, Ten, & Trewhella, 1999).
Biocatalytic Synthesis for Antidepressants
A library of bakers’ yeast reductases was screened against 3-oxo-3-phenylpropanenitrile, resulting in both enantiomers of 3-hydroxy-3-phenylpropanenitrile with high enantiomeric excess. This work demonstrates a formal biocatalytic synthesis of fluoxetine, atomoxetine, and nisoxetine (Hammond, Poston, Ghiviriga, & Feske, 2007).
Nitroxide Mediated Polymerization
This compound contributes to the field of polymer chemistry, particularly in controlling the nitroxide mediated polymerization of methacrylates and styrene (Simula, Ruipérez, Ballard, Leiza, van Es, & Asua, 2019).
Biocatalytic Hydrolysis of β-Aminonitriles
The compound is used in the hydrolysis of β-aminonitriles to β-amino-amides using Rhodococcus rhodochrous, showing that the nitrile hydratase enzyme was enantioselective for these compounds (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).
Enzymatic Hydrolysis in Ultrasound
The enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes showed a significant decrease in reaction time without changing yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Eigenschaften
IUPAC Name |
(3S)-3-hydroxy-3-phenylpropanenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDHWAXSORHRZ-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132203-26-0 | |
Record name | (3S)-3-hydroxy-3-phenylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.